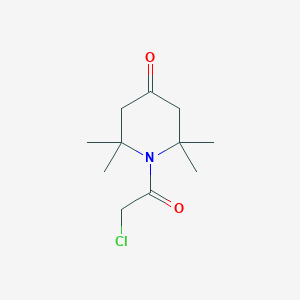
1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloroacetyl chloride is used as a chlorinating agent, acylating agent, precursor to monochloroketene, and as a building block for cyclization . It’s also used in the synthesis of secondary amine-substituted cyano-pyrazoline derivatives .
Molecular Structure Analysis
The molecular formula for Chloroacetyl chloride is ClCH2COCl . Its molecular weight is 112.943 .
Chemical Reactions Analysis
Chloroacetyl chloride reacts rapidly with water . It’s incompatible with strong oxidizing agents, alcohols, bases (including amines). It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .
Physical And Chemical Properties Analysis
Chloroacetyl chloride has a vapor density of 3.9 (vs air), a vapor pressure of 60 mmHg at 41.5 °C, and a refractive index n20/D of 1.453 (lit.) . Its boiling point is 105-106 °C (lit.), and it has a density of 1.418 g/mL at 25 °C (lit.) .
科学的研究の応用
1. Specific Scientific Field The research is conducted in the field of medicinal chemistry and pharmacology .
3. Methods of Application or Experimental Procedures The modification of Tetronic 1107 was carried out through chloroacetylation of T1107 followed by amination using p-phenylenediamine. Then, the latter was treated with different aldehydes to yield Tetronic Schiff bases .
Organic Synthesis
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Chloroacetyl chloride, which can be derived from “1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one”, is used to form acyl chloride groups, playing an important role in organic synthesis . It can react with other compounds to form acylated products such as acyl chloride derivatives, amides, esters, etc., and participate in further chemical reactions such as nucleophilic substitution, condensation .
- Methods of Application or Experimental Procedures : The amide linkers were created by acylating amines with chloroacetyl chloride and substituting them nucleophilically, while the alkyl linkers were obtained by reducing the corresponding amides using LiAlH4 .
- Summary of Results or Outcomes : Various spectroscopic and analytical techniques revealed important aspects of the reactions between chloroacetyl chloride and DNA bases .
Pharmaceutical Industry
- Specific Scientific Field : Pharmaceutical Research .
- Summary of the Application : Chloroacetyl chloride, which can be derived from “1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one”, has been employed to synthesize novel anti-tumor drugs .
- Methods of Application or Experimental Procedures : A total of 12 novel derivatives of 25-hydroxyprotopanaxadiol (25-OH-PPD) were synthesized by reacting with Chloroacetyl chloride .
- Summary of Results or Outcomes : The synthesized compounds were then evaluated for their in vitro antitumor activities on six human tumor cell lines using the MTT assay. The results showed that compounds 4, 6, and 7 exhibited higher cytotoxic activity compared to 25-OH-PPD across all tested cell lines .
Synthesis of 2-Heteroaryliino-1,3-Thiazolidin-4-Ones
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : The compound is used in the synthesis of 2-heteroaryliino-1,3-thiazolidin-4-ones .
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of 3-aminothiophenes, chloroacetyl chloride, and ammonium thiocyanate along with different solvents and catalysts .
- Summary of Results or Outcomes : The procedure provides a simple, efficient, cost-effective, and convenient method for the synthesis of 2-heteroaryliino-1,3-thiazolidin-4-ones .
Production of Herbicides
- Specific Scientific Field : Agricultural Chemistry .
- Summary of the Application : Chloroacetyl chloride, which can be derived from “1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one”, is used as an intermediate in the production of herbicides in the chloroacetanilide family including metolachlor, acetochlor, alachlor, and butachlor .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Summary of Results or Outcomes : An estimated 100 million pounds of chloroacetyl chloride are used annually for this purpose .
Safety And Hazards
特性
IUPAC Name |
1-(2-chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c1-10(2)5-8(14)6-11(3,4)13(10)9(15)7-12/h5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCZSUBKOLIPDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1C(=O)CCl)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(E)-(4-chloro-2-oxo-3-phenyl-1,3-thiazol-5-yl)methylideneamino]urea](/img/structure/B353416.png)
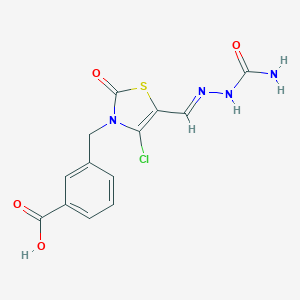
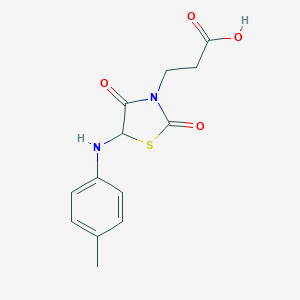
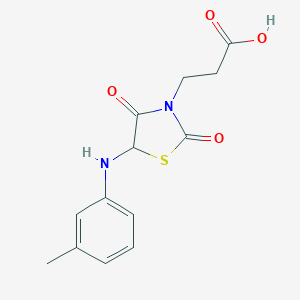
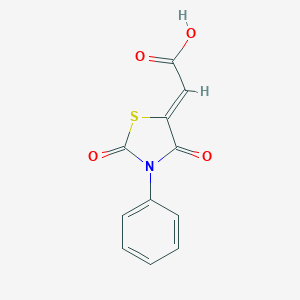
![3-{5-[4-(Benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B353431.png)
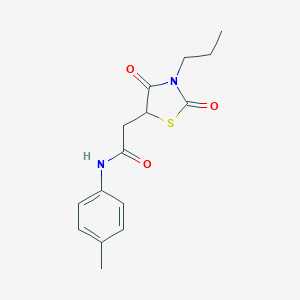
![1,3-dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B353436.png)
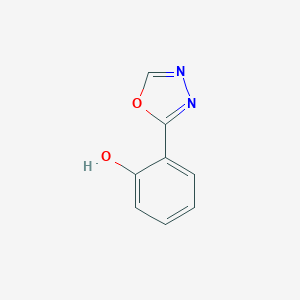
![4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B353447.png)
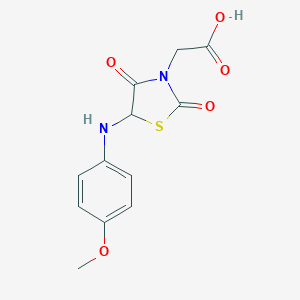
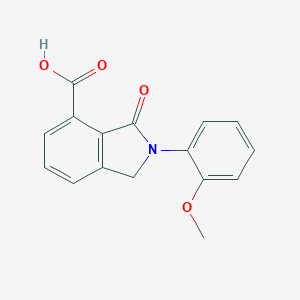
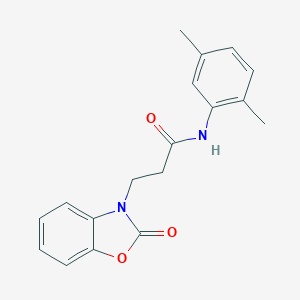
![[2,4-Dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B353452.png)